molecular formula C10H15BN2O2 B597170 (6-(Cyclopentylamino)pyridin-2-yl)boronic acid CAS No. 1310383-06-2

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid

Cat. No.: B597170
CAS No.: 1310383-06-2
M. Wt: 206.052
InChI Key: ZXYNRDLKRHNRJE-UHFFFAOYSA-N
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Description

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a cyclopentylamino group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid typically involves the reaction of 2-bromo-6-(cyclopentylamino)pyridine with a boronic acid derivative under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (6-(Cyclopentylamino)pyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(6-(Cyclopentylamino)pyridin-2-yl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (6-(Cyclopentylamino)pyridin-2-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it a valuable tool in the study of enzyme mechanisms and in the design of enzyme inhibitors. The compound can also participate in cross-coupling reactions, where it acts as a nucleophile in the presence of a palladium catalyst .

Comparison with Similar Compounds

  • (6-(Cyclopropylamino)pyridin-2-yl)boronic acid
  • 6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester
  • 6-Chloro-3-pyridinylboronic acid

Comparison: (6-(Cyclopentylamino)pyridin-2-yl)boronic acid is unique due to its cyclopentylamino substitution, which imparts distinct steric and electronic properties. This makes it more suitable for certain reactions compared to its analogs, such as (6-(Cyclopropylamino)pyridin-2-yl)boronic acid, which has a smaller cyclopropyl group. The presence of the cyclopentyl group can enhance the compound’s stability and reactivity in specific applications .

Properties

IUPAC Name

[6-(cyclopentylamino)pyridin-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2/c14-11(15)9-6-3-7-10(13-9)12-8-4-1-2-5-8/h3,6-8,14-15H,1-2,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXYNRDLKRHNRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=NC(=CC=C1)NC2CCCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671275
Record name [6-(Cyclopentylamino)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310383-06-2
Record name [6-(Cyclopentylamino)pyridin-2-yl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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